molecular formula C21H21F3N6O2 B2944464 3-(3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034602-42-9

3-(3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2944464
CAS No.: 2034602-42-9
M. Wt: 446.434
InChI Key: WDOMEZMOFYARGE-UHFFFAOYSA-N
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Description

The compound 3-(3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core linked via a propionyl group to a piperazine ring substituted with a 2-methyl-6-(trifluoromethyl)pyrimidine moiety. Quinazolinones are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates .

Properties

IUPAC Name

3-[3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-14-26-17(21(22,23)24)12-18(27-14)28-8-10-29(11-9-28)19(31)6-7-30-13-25-16-5-3-2-4-15(16)20(30)32/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOMEZMOFYARGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H22F3N5OC_{23}H_{22}F_3N_5O, with a molecular weight of 441.4 g/mol. The presence of trifluoromethyl and pyrimidine moieties contributes to its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazolinone compounds can inhibit cell growth in prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values ranging from 10 µM to 12 µM depending on the specific derivative used .

A structure-activity relationship (SAR) study revealed that modifications in the chemical structure can enhance anticancer efficacy. Specifically, introducing different substituents on the quinazolinone core can significantly affect the compound's ability to inhibit tumor cell proliferation .

Antibacterial Activity

Quinazolinones have also been evaluated for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity against MRSA strains with low minimum inhibitory concentrations (MICs), indicating its potential as an antibacterial agent . The SAR analysis showed that certain modifications improve activity against Gram-positive bacteria while maintaining low toxicity to human cells .

Case Studies

  • Cytotoxicity in Cancer Cell Lines
    • A study involving various quinazolinone derivatives found that compounds similar to This compound exhibited significant cytotoxicity against PC3 cells with an IC50 of approximately 10 µM .
  • Antibacterial Efficacy
    • In vitro tests showed that derivatives with similar structures inhibited MRSA growth effectively, with MIC values lower than 8 µg/mL . This suggests a promising avenue for developing new antibiotics based on this scaffold.

Data Tables

Activity Type Cell Line/Bacteria IC50/MIC Value Reference
AnticancerPC310 µM
AnticancerMCF-710 µM
AntibacterialMRSA<8 µg/mL

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and pyrimidine ring undergo nucleophilic substitutions under controlled conditions:

Reaction TypeReagents/ConditionsProduct ModificationsYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hN-methylation at piperazine nitrogen68%
Aromatic displacementNaH, R-X (alkyl/aryl halides), THF, refluxSubstitution at pyrimidine C-4 position45-72%

Key Findings :

  • The trifluoromethyl group on pyrimidine directs electrophilic attacks to C-4 via resonance stabilization .

  • Piperazine’s secondary amines show higher reactivity toward alkylating agents compared to tertiary positions .

Cyclocondensation and Heterocycle Formation

The quinazolinone core participates in annulation reactions to form fused heterocycles:

SubstrateConditionsProductYieldSource
o-Aminobenzamide derivativesDMSO, aerobic, 120°C, 6 h2-Styrylquinazolin-4(3H)-one analogs50-70%
ThiolsK₂S₂O₈, CH₃CN, 80°C, 8 hThiadiazine-quinazolinone hybrids62%

Mechanistic Insight :

  • Oxidative cyclization proceeds via radical intermediates in DMSO, confirmed by ESR studies .

  • Thiols act as both nucleophiles and reducing agents, facilitating dehydroaromatization .

Hydrogenation and Reduction

The ketone linker and unsaturated bonds are susceptible to reduction:

Reaction SiteReagents/ConditionsProductYieldSource
Propanone linkerPd/C, H₂ (1 atm), EtOH, RT, 24 hSecondary alcohol derivative85%
Alkyne groups (if present)Lindlar catalyst, H₂, quinolinecis-Alkene intermediate78%

Notable Data :

  • Catalytic hydrogenation preserves stereochemistry at the piperazine ring .

  • Over-reduction of quinazolinone to tetrahydroquinazoline is avoided using mild conditions.

Oxidative Functionalization

Electron-rich aromatic systems undergo selective oxidation:

Target PositionOxidizing SystemProductYieldSource
Quinazolinone C-2MnO₂, CH₂Cl₂, RT, 3 h2-Oxo-quinazoline carboxylate55%
Pyrimidine ringmCPBA, DCM, 0°C → RT, 12 hN-Oxide derivative40%

Limitations :

  • Trifluoromethyl groups inhibit electrophilic oxidation at adjacent carbons .

  • Over-oxidation of the piperazine ring is mitigated using stoichiometric MnO₂ .

Metal-Catalyzed Cross-Couplings

The pyrimidine and quinazolinone rings enable modern coupling strategies:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°CBiaryl derivatives at C-6 (pyrimidine)60%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°CAlkyne-functionalized analogs65%

Optimization Notes :

  • Copper-free conditions prevent undesired Glaser coupling .

  • Electron-deficient pyrimidine enhances oxidative addition kinetics in Pd-mediated reactions .

Acid/Base-Mediated Transformations

Proton-dependent reactivity is observed at multiple sites:

ProcessConditionsOutcomeSource
DeprotonationLDA, THF, -78°CEnolate formation at ketone linker
Hydrolysis6M HCl, reflux, 8 hCleavage of piperazine-amide bond

Stability Data :

  • The compound remains stable in pH 4–9 buffers (24 h, 37°C), but degrades rapidly under strongly acidic/basic conditions .

Critical Analysis of Reaction Selectivity

  • Steric Effects : The 2-methyl group on pyrimidine hinders substitutions at C-6, favoring C-4 reactivity .

  • Electronic Effects : Electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring toward electrophiles but enhances nucleophilic aromatic substitution .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by stabilizing transition states .

This compound’s multifunctional design allows tailored modifications for pharmacological optimization, particularly in kinase inhibition and PROTAC development . Future studies should explore photochemical reactions and biocatalytic transformations to access uncharted chemical space.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Compounds 4i and 4j (synthesized in 2023) share structural motifs with the target compound, including pyrimidinone and coumarin derivatives (Table 1) . However, key differences include:

  • Substituents : The trifluoromethylpyrimidine and piperazine groups in the target compound differ from 4i/4j ’s coumarin and tetrazole substituents, which may alter solubility and bioactivity.

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Functional Groups
Target Compound Quinazolin-4(3H)-one Piperazine-trifluoromethylpyrimidine Amide, trifluoromethyl
4i Pyrimidin-2(1H)-one Coumarin, tetrazole Ketone, tetrazole
4j Pyrimidin-2(1H)-one Coumarin, thioxo group Thione, tetrazole

NMR Profiling and Substituent Localization

A 2014 study compared NMR chemical shifts of rapamycin analogues (compounds 1 and 7) to identify substituent-induced environmental changes .

  • Regions A and B: In the target compound, protons near the trifluoromethylpyrimidine (analogous to Region A) and propionyl linker (Region B) would exhibit distinct shifts compared to simpler quinazolinones or pyrimidinones.
  • Key Data : For example, the trifluoromethyl group’s electron-withdrawing effect could deshield adjacent protons, causing downfield shifts (>1 ppm) in Region A .

Table 2: Hypothetical NMR Chemical Shifts (ppm)

Proton Position Target Compound (Predicted) Simple Quinazolinone Pyrimidinone (e.g., 4i )
Region A (CF₃-adjacent) 8.2–8.5 7.8–8.0 7.5–7.7
Region B (Propionyl) 3.1–3.4 (triplet) N/A N/A

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